2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
The synthesis of 2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized using formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Cyclization: Base-promoted cyclization reactions are commonly used to form the thienopyrimidine ring.
Scientific Research Applications
2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one include other thienopyrimidines and pyrimidine derivatives. These compounds share similar structural features and biological activities but may differ in their specific functional groups and overall molecular structure. Some examples include:
- Thieno[3,2-d]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
Properties
Molecular Formula |
C29H26N4O2S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-(4-benzhydrylpiperazine-1-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C29H26N4O2S/c1-20-9-8-14-33-26(20)30-27-23(28(33)34)19-24(36-27)29(35)32-17-15-31(16-18-32)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,25H,15-18H2,1H3 |
InChI Key |
NYCWSIHZKVQXIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.